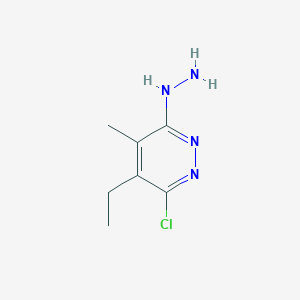
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine typically involves the reaction of 6-chloro-5-ethyl-4-methylpyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridazinone derivatives, hydrazine derivatives with various substituents, and substituted pyridazine derivatives.
Scientific Research Applications
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-hydrazinylpyridazine
- 6-Chloro-3-hydrazinylpyridazine
- 5-Ethyl-4-methylpyridazin-3-ylhydrazine
Uniqueness
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of the chloro, ethyl, and methyl groups in specific positions on the ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H11ClN4 |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
(6-chloro-5-ethyl-4-methylpyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C7H11ClN4/c1-3-5-4(2)7(10-9)12-11-6(5)8/h3,9H2,1-2H3,(H,10,12) |
InChI Key |
JIORCOQHYBCYFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN=C1Cl)NN)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
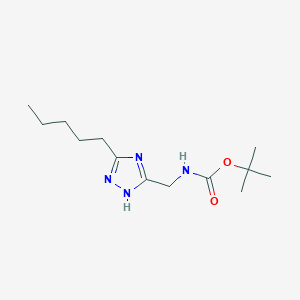
![5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine](/img/structure/B8315746.png)
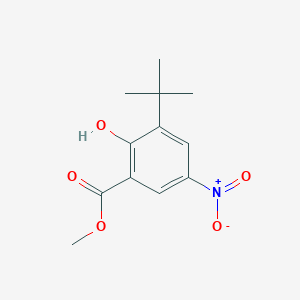
![2-{[9-Oxo-6-(2H-tetrazol-5-yl)-9H-xanthen-2-yl]oxy}ethyl acetate](/img/structure/B8315764.png)
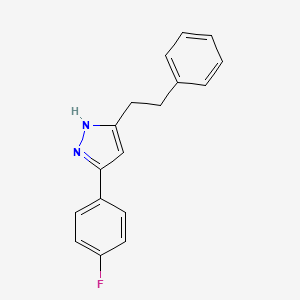

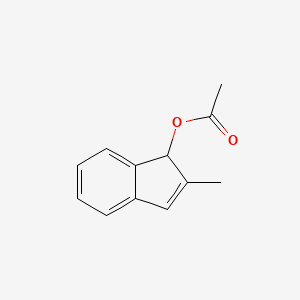
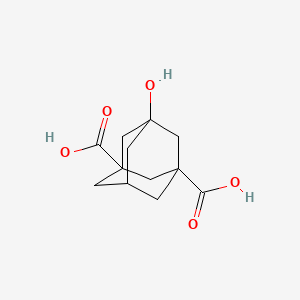
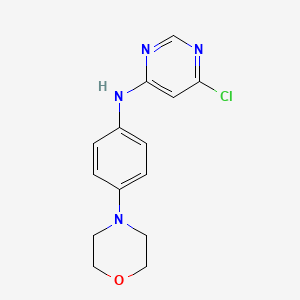
![(2,4-Bis-benzyloxy-5-isopropenyl-phenyl)-[5-(4-methyl-piperazin-1-ylmethyl)-1,3-dihydro-isoindol-2-yl]-methanone](/img/structure/B8315816.png)
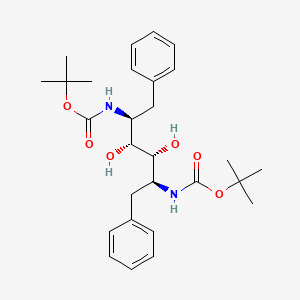
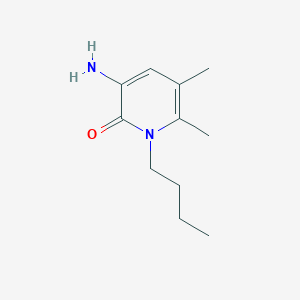
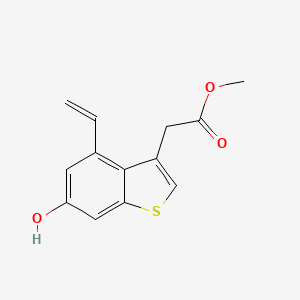
![3-Cyclopropyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine](/img/structure/B8315834.png)
